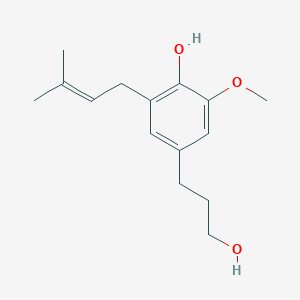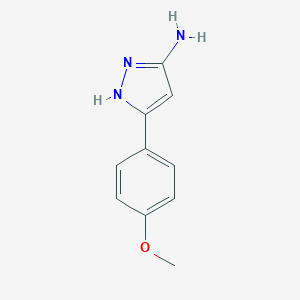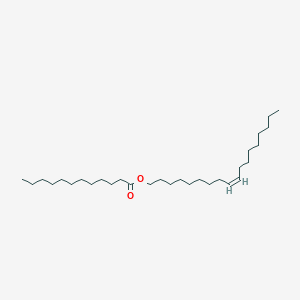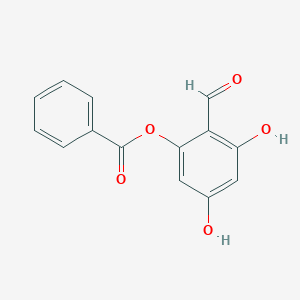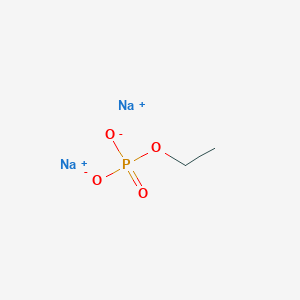
Disodium ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ethyl phosphate, also known as sodium diethyl phosphate, is a chemical compound with the formula Na2C2H5O2P. It is a white crystalline powder that is soluble in water and has a wide range of applications in the scientific research field.
Mécanisme D'action
DiDisodium ethyl phosphate ethyl phosphate acts as a buffering agent by maintaining a stable pH in solutions. It also acts as a chelating agent by binding to metal ions and preventing them from interfering with experimental results. In addition, it can act as a nucleophile in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
DiDisodium ethyl phosphate ethyl phosphate has been shown to have a low toxicity and is generally considered safe for use in laboratory experiments. It has no known physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diDisodium ethyl phosphate ethyl phosphate as a buffering agent is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to obtain. However, it has a limited buffering capacity and is not suitable for all experimental conditions.
Orientations Futures
Future research on diDisodium ethyl phosphate ethyl phosphate could focus on its potential as a chelating agent for metal ions in biological systems. It could also be used in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further studies could be conducted on its use as a buffering agent in different experimental conditions to determine its optimal use.
Méthodes De Synthèse
DiDisodium ethyl phosphate ethyl phosphate can be synthesized by reacting diethyl phosphite with Disodium ethyl phosphate hydroxide. The reaction produces diDisodium ethyl phosphate ethyl phosphate and ethanol as a byproduct. The reaction is as follows:
NaOH + (C2H5O)2P(O)H → Na2(C2H5O2P) + C2H5OH
Applications De Recherche Scientifique
DiDisodium ethyl phosphate ethyl phosphate has a wide range of applications in scientific research. It is used as a buffering agent in biochemical and physiological experiments, as well as a chelating agent for metal ions. It is also used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and amino acids.
Propriétés
Numéro CAS |
17323-83-0 |
|---|---|
Nom du produit |
Disodium ethyl phosphate |
Formule moléculaire |
C2H5Na2O4P |
Poids moléculaire |
170.01 g/mol |
Nom IUPAC |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2Na/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clé InChI |
ANLFRXGAWNYDEJ-UHFFFAOYSA-L |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
Autres numéros CAS |
17323-83-0 |
Numéros CAS associés |
1623-14-9 (Parent) |
Synonymes |
Phosphoric acid ethyldisodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



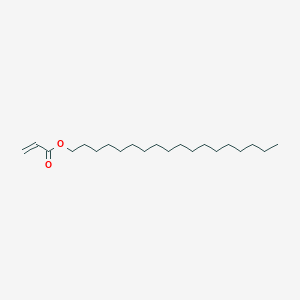
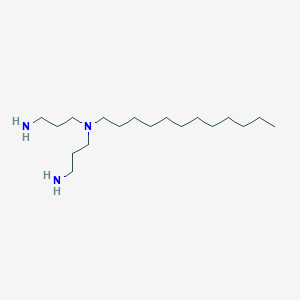

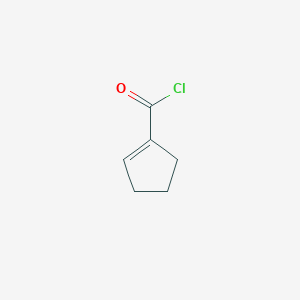
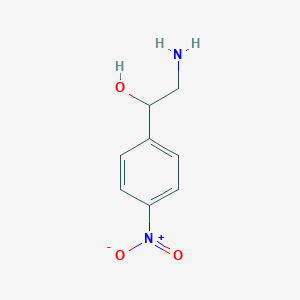
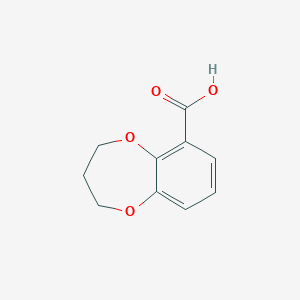
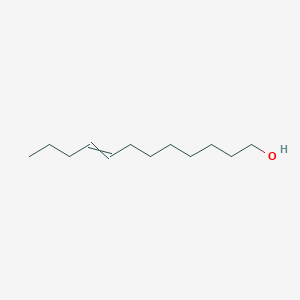
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
